N-([2,2'-bifuran]-5-ylmethyl)-5-methylisoxazole-4-carboxamide
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Description
N-([2,2'-bifuran]-5-ylmethyl)-5-methylisoxazole-4-carboxamide is a useful research compound. Its molecular formula is C14H12N2O4 and its molecular weight is 272.26. The purity is usually 95%.
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Scientific Research Applications
Auxiliary-Directed Palladium-Catalyzed Activation
A study by Pasunooti et al. (2015) demonstrated the use of bidentate auxiliaries derived from isoxazole-3-carboxamide and oxazole-4-carboxamide moieties for Pd-catalyzed C(sp(3))-H bond activation. The research highlighted the efficient arylation and alkylation of α-aminobutanoic acid derivatives, leading to various γ-substituted non-natural amino acids, indicating the potential for synthesizing complex molecules for pharmacological applications (Pasunooti et al., 2015).
Bimetallic Composite Catalysts
Another research conducted by Bumagin et al. (2019) utilized an isoxazole derivative as a ligand for creating bimetallic boron-containing heterogeneous catalysts, proving highly effective in catalyzing the Suzuki reaction in aqueous media. This showcases the role of such compounds in facilitating environmentally friendly methods for synthesizing heterobiaryls containing furyl and thienyl rings, which are crucial in developing new pharmaceuticals (Bumagin et al., 2019).
Synthesis of Isoxazole-5-carboxamides
Martins et al. (2002) reported the one-pot synthesis of 3-methylisoxazole-5-carboxamides, indicating the versatility of isoxazole derivatives in synthesizing structurally diverse compounds. Such methodologies are fundamental in creating novel molecules with potential biological activities (Martins et al., 2002).
Properties
IUPAC Name |
N-[[5-(furan-2-yl)furan-2-yl]methyl]-5-methyl-1,2-oxazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O4/c1-9-11(8-16-20-9)14(17)15-7-10-4-5-13(19-10)12-3-2-6-18-12/h2-6,8H,7H2,1H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GITIKLBQYZOGQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)C(=O)NCC2=CC=C(O2)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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